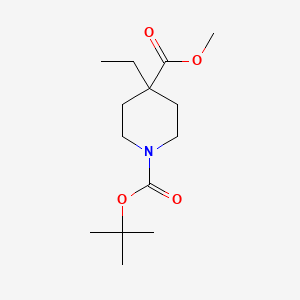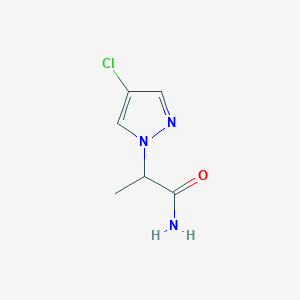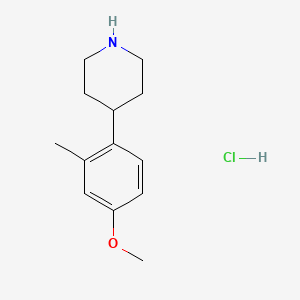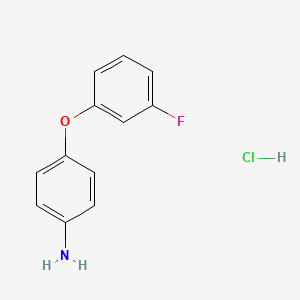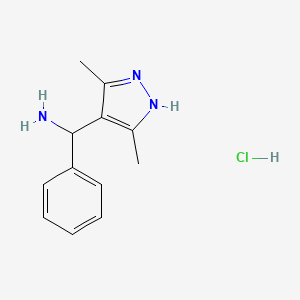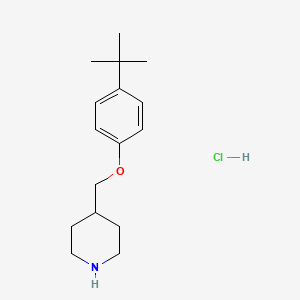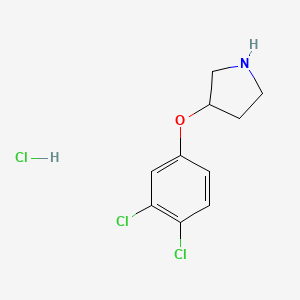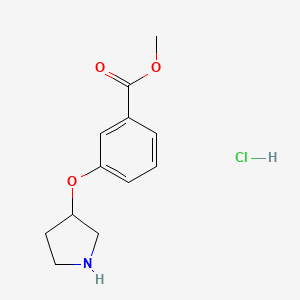![molecular formula C15H26Cl2N2O B1391289 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride CAS No. 1185296-05-2](/img/structure/B1391289.png)
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride
Descripción general
Descripción
1-(2-(2-Methoxyphenyl)ethyl)-N-methylpiperidin-3-amine dihydrochloride (1-MMP-NMP-3-AD) is a synthetic compound that is used in a variety of scientific research applications. It is a member of the piperidine family of compounds, which are known for their pharmacological effects. 1-MMP-NMP-3-AD has been studied for its potential uses in the treatment of various neurological and psychiatric disorders. In addition, it has been used as a tool in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Electrophilic Amination in Asymmetric Hydroboration
Research by Knight et al. (1997) discusses the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This study focuses on intermediates like (S)-(4-Methoxyphenyl)-ethyl-1,3,2-benzodioxaborole, showcasing how amination can yield compounds like 1-(4-methoxyphenyl)-N-methylethylamine (Knight et al., 1997).
Stereo-selective Synthesis
Kim et al. (2006) achieved a stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid, starting from p-anisaldehyde. This synthesis involved the regioselective and diastereoselective introduction of an N-protected amine group, showcasing the role of similar compounds in synthetic chemistry (Kim et al., 2006).
Antimitotic Agents and Chiral Isomers
Research by Temple and Rener (1992) involved studying the metabolism of ethyl carbamate derivatives, leading to the formation of hydroxylated metabolites which were subsequently methylated to form methoxy derivatives. This study provides insight into the biological activity and potential applications of related compounds in medicinal chemistry (Temple & Rener, 1992).
N-Ethylation of Piperidines
Deberly et al. (1975) explored the N-ethylation of piperidines, showing how compounds such as methyl-1 ethoxy-2 indole carboxylate-3 d'éthyle can act as alkylating agents, which is relevant in the context of synthetic methodologies involving piperidines (Deberly et al., 1975).
Kinetics and Mechanisms in Reactions with Alicyclic Amines
The study by Castro et al. (2001) focused on the reactions of methoxyphenyl thionocarbonates with secondary alicyclic amines, exploring the kinetics and mechanisms involved. This research is pertinent to understanding the reactivity and potential applications of methoxyphenyl compounds in organic synthesis (Castro et al., 2001).
Substance P (NK1) Receptor Antagonists
Research by Snider et al. (1991) on CP-96,345, a compound similar in structure to the queried chemical, provides insight into its use as a potent nonpeptide antagonist of the substance P (NK1) receptor, highlighting its potential in investigating physiological properties and diseases related to substance P (Snider et al., 1991).
Synthesis and Biological Properties of Piperidin-4-one Oxime Esters
Harini et al. (2014) described the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, examining their antioxidant and antimicrobial potential. This research illustrates the diverse biological applications of methoxyphenyl and piperidine derivatives (Harini et al., 2014).
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c1-16-14-7-5-10-17(12-14)11-9-13-6-3-4-8-15(13)18-2;;/h3-4,6,8,14,16H,5,7,9-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMRNDPDSUQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CCC2=CC=CC=C2OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
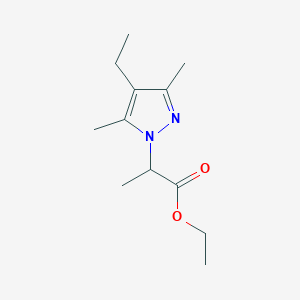
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)
